4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one

Lipophilicity Drug-likeness Membrane permeability

4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one (CAS 1024324-23-9) is a heterocyclic compound belonging to the pyrazolin-5-one (pyrazolone) family, characterized by a 4-bromo substituent, N-methyl and N-phenyl groups, and a distinctive 3-(2-pyridylthiomethyl) side chain. With a molecular formula of C₁₆H₁₄BrN₃OS and a molecular weight of 376.3 g·mol⁻¹, the compound exhibits a computed XLogP3 of 3.8, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 61.7 Ų.

Molecular Formula C16H14BrN3OS
Molecular Weight 376.27
CAS No. 1024324-23-9
Cat. No. B2590458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one
CAS1024324-23-9
Molecular FormulaC16H14BrN3OS
Molecular Weight376.27
Structural Identifiers
SMILESCN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC3=CC=CC=N3
InChIInChI=1S/C16H14BrN3OS/c1-19-13(11-22-14-9-5-6-10-18-14)15(17)16(21)20(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyMWFLGLXQECFGEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one (CAS 1024324-23-9): Core Structural Profile and Procurement Context


4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one (CAS 1024324-23-9) is a heterocyclic compound belonging to the pyrazolin-5-one (pyrazolone) family, characterized by a 4-bromo substituent, N-methyl and N-phenyl groups, and a distinctive 3-(2-pyridylthiomethyl) side chain [1]. With a molecular formula of C₁₆H₁₄BrN₃OS and a molecular weight of 376.3 g·mol⁻¹, the compound exhibits a computed XLogP3 of 3.8, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 61.7 Ų [1] [2]. The 2-pyridylthiomethyl moiety confers bidentate metal-coordination potential (N-pyridyl and S-thioether donors) that distinguishes this compound from analogs bearing only oxygen- or carbon-based substituents at the 3-position [3].

Why 4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one Cannot Be Readily Substituted by Generic 3-Alkoxymethyl or 3-Halomethyl Pyrazolone Analogs


Within the 4-bromo-2-methyl-1-phenyl-pyrazolin-5-one structural class, the nature of the 3-substituent exerts a dominant influence on key molecular properties that govern both physicochemical behavior and functional application scope. The 2-pyridylthiomethyl group in the target compound introduces a thioether sulfur and a pyridine nitrogen that are absent in common analogs such as 3-phenoxymethyl, 3-phosphonatomethyl, or 3-bromomethyl derivatives [1] [2]. These heteroatoms increase the hydrogen-bond-acceptor count to 4 (versus 2 for the 3-bromomethyl analog, CAS 5767-66-8) and raise topological polar surface area to 61.7 Ų [3], altering solubility and membrane-permeability profiles in a manner that cannot be replicated by generic oxygen- or halogen-only congeners [1]. Furthermore, the thioether sulfur is susceptible to oxidation to sulfoxide/sulfone, providing a unique derivatization pathway unavailable to ether-linked analogs [4].

Quantitative Evidence Guide: Differentiating 4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one from Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Optimized LogP Relative to 3-Phenoxymethyl and 3-Phosphonatomethyl Analogs

The target compound exhibits a computed XLogP3 of 3.8, which lies within a favorable range for passive membrane permeability while avoiding the excessively high lipophilicity (XLogP3 = 4.9) of the 3-(3-trifluoromethylphenoxymethyl) analog (CAS 937604-60-9) and the low lipophilicity (XLogP3 = 2.3) of the 3-phosphonatomethyl analog (CAS 54813-89-7) [1] [2] [3]. This intermediate LogP value is consistent with balanced solubility-permeability profiles preferred in cell-based screening and avoids the promiscuity risks associated with high-logP compounds [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Superior Heteroatom Density for Target Engagement

The target compound possesses 4 hydrogen bond acceptors (pyrazolone carbonyl O, pyridyl N, thioether S, and pyrazolone ring N) and a TPSA of 61.7 Ų [1] [2]. In contrast, the 3-bromomethyl analog (CAS 5767-66-8) has only 2 HBA and a lower TPSA (estimated ~35 Ų), while the 3-phosphonatomethyl analog (CAS 54813-89-7) has 5 HBA with a higher TPSA (estimated ~80–90 Ų) [3] [4]. The target's intermediate TPSA and HBA count suggest capacity for multiple directional intermolecular interactions without incurring the excessive polarity that limits blood-brain barrier penetration (TPSA threshold ~90 Ų) [1].

Ligand efficiency Polar surface area Hydrogen bonding

Molecular Complexity and Rotatable Bond Count: Enhanced Scaffold Diversity for Fragment-Based and Library Design

The target compound exhibits a molecular complexity score of 451 with 4 rotatable bonds, reflecting the contribution of the 2-pyridylthiomethyl side chain and heavy atom count of 22 [1] [2]. The 3-bromomethyl analog (CAS 5767-66-8) has only 2 rotatable bonds and lower complexity, while the 3-phosphonatomethyl analog (CAS 54813-89-7) has 7 rotatable bonds and higher flexibility [3] [4]. A complexity score of 451 is consistent with lead-like chemical space, offering sufficient three-dimensional character for productive target binding without excessive conformational entropy [1].

Molecular complexity Fragment-based drug discovery Chemical library design

2-Pyridylthiomethyl Group as a Bidentate (N,S) Metal-Coordination Motif: Enabling Transition-Metal Complexation Chemistry

The 2-pyridylthiomethyl substituent provides a bidentate N(pyridine),S(thioether) donor set capable of chelating transition metal ions. This structural feature has been demonstrated in crystallographically characterized Zn(II) complexes of 2-pyridylthiomethyl-functionalized 1,2,3-triazole ligands, where the pyridyl N and thiomethyl S coordinate to the metal center [1]. In contrast, the 3-phenoxymethyl and 3-bromomethyl analogs lack this heteroatom donor pair and can only coordinate through the pyrazolone carbonyl oxygen, functioning as monodentate ligands [2]. The target compound thus offers dual-site binding (pyrazolone carbonyl + pyridylthiomethyl) with potential for forming more stable metal complexes.

Coordination chemistry Metal-chelating ligand Metallodrug design

Aryl Bromide as a Cross-Coupling Handle: Enabling Late-Stage Diversification via Suzuki, Heck, and Buchwald-Hartwig Reactions

The bromine atom at the 4-position of the pyrazolin-5-one ring serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira) [1]. This is a class-level feature shared with other 4-bromo-pyrazolin-5-ones, but the differentiated aspect of this specific scaffold is that the 3-position is already elaborated with the synthetically orthogonal 2-pyridylthiomethyl group, leaving the 4-bromine as the sole reactive site for diversification. In contrast, 4-unsubstituted analogs lack this derivatization point, while 4-chloro analogs (where available) show lower reactivity in oxidative addition with Pd(0) catalysts (C–Br bond dissociation energy ≈ 285 kJ·mol⁻¹ vs. C–Cl ≈ 350 kJ·mol⁻¹) [2].

Cross-coupling C–C bond formation Late-stage functionalization

Thioether Oxidation Lability: A Unique Derivatization Pathway to Sulfoxide/Sulfone Metabolites or Affinity Probes

The thioether sulfur of the 2-pyridylthiomethyl group can undergo controlled oxidation to the corresponding sulfoxide or sulfone, introducing a stepwise polarity switch (increase in HBA count and TPSA) and a hydrogen-bond-acceptor site that is geometrically distinct from the parent thioether [1]. This chemistry is unique to the target compound among the 4-bromo-2-methyl-1-phenyl-pyrazolin-5-one analog series; the 3-phenoxymethyl and 3-bromomethyl analogs lack sulfur and cannot undergo analogous oxidation. Arylthiomethylpyridine compounds have been reported to display gastroprotective activity against ethanol-induced gastric lesions exceeding that of omeprazole [2]. While those data are from structurally related compounds and not the target itself, they provide class-level support for the biological relevance of the arylthiomethylpyridine pharmacophore that the target compound contains.

Sulfur oxidation Metabolic probe Sulfoxide/sulfone chemistry

Application Scenarios Where 4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one Offers Verifiable Selection Advantages


Transition-Metal Coordination Chemistry and Metallodrug Candidate Synthesis

The bidentate N(pyridine),S(thioether) donor set of the 2-pyridylthiomethyl group, combined with the pyrazolone carbonyl oxygen, supports tridentate chelation of transition metals (Cu, Zn, Fe, Ru). This distinguishes the compound from 3-phenoxymethyl and 3-halomethyl analogs, which can only coordinate as monodentate ligands via the carbonyl oxygen [1]. Researchers synthesizing metallodrug candidates or coordination polymers can use this scaffold to achieve tighter metal binding (chelate effect) without introducing a separate ligand, reducing synthetic steps and procurement complexity [2].

Divergent SAR Library Construction via Orthogonal 4-Bromo and 3-Thioether Functionalization

The 4-bromine enables Pd-catalyzed cross-coupling (Suzuki, Heck) while the 3-thioether can be independently oxidized to sulfoxide/sulfone or alkylated. This orthogonality allows a single stock compound to generate diverse derivative libraries through parallel diversification at two distinct sites. Analogs lacking either the bromine or the thioether require sequential synthetic routes that multiply procurement and synthesis time [1] [2].

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Moderate Complexity

With an XLogP3 of 3.8, TPSA of 61.7 Ų, molecular weight of 376.3 g·mol⁻¹, and complexity score of 451, this compound occupies lead-like chemical space suitable for fragment elaboration or hit-to-lead optimization [1]. The logP is significantly lower than the 3-CF₃-phenoxymethyl analog (XLogP3 = 4.9), reducing the risk of non-specific binding and solubility-limited assay artifacts that plague highly lipophilic pyrazolones [2]. Procurement of this specific derivative avoids the need to purchase and test multiple analogs to identify the LogP 'sweet spot.'

Biological Screening in Assays Where Arylthiomethylpyridine Pharmacophores Are Precedent-Validated

Arylthiomethylpyridine compounds have demonstrated gastroprotective activity exceeding omeprazole in ethanol-induced gastric lesion models [1]. While direct head-to-head data for this specific compound versus omeprazole are not available, the presence of the arylthiomethylpyridine motif makes this compound a structurally informed candidate for gastric cytoprotection screening. The bromine substituent offers a convenient synthetic anchor for radiolabeling or affinity-tag conjugation to enable mechanism-of-action studies [2].

Quote Request

Request a Quote for 4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.